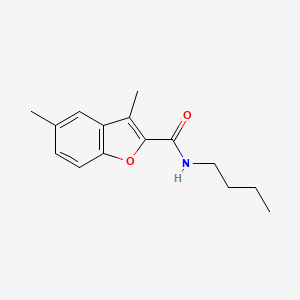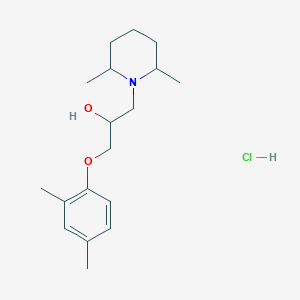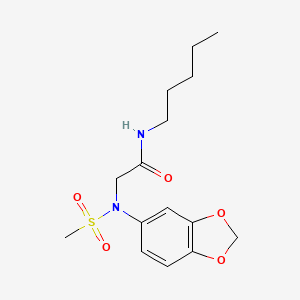![molecular formula C15H7ClN2O B4899528 6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
6-chloro-7H-benzo[e]perimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-7H-benzo[e]perimidin-7-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzo[e]pyridoindoles and has a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 6-chloro-7H-benzo[e]perimidin-7-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in cell proliferation and survival. Studies have shown that the compound can inhibit the activity of cyclin-dependent kinases and induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of viral DNA polymerase, thereby preventing viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been shown to inhibit the activity of various kinases involved in cell proliferation and survival. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-chloro-7H-benzo[e]perimidin-7-one is its broad spectrum of pharmacological activities. This makes it a promising candidate for drug discovery and development. Additionally, the compound has been shown to exhibit potent activity at low concentrations, which makes it a cost-effective option for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of 6-chloro-7H-benzo[e]perimidin-7-one. One of the potential applications of this compound is in the development of novel anticancer drugs. Studies have shown that the compound can inhibit the growth of various cancer cell lines, and further research is needed to determine its efficacy in vivo. Additionally, the compound has shown promising results in inhibiting viral replication, and further research is needed to determine its potential applications in antiviral drug development. Finally, the compound has shown antibacterial activity, and further research is needed to determine its potential applications in the development of novel antibiotics.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various pharmacological activities. The compound has been extensively studied for its potential applications in drug discovery and development. The synthesis of this compound has been optimized to provide high yields and purity. The exact mechanism of action of this compound is not fully understood, but it has been suggested to act by inhibiting various enzymes and proteins involved in cell proliferation and survival. The compound has been shown to possess various biochemical and physiological effects, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. Despite its potential advantages, the compound has limitations, including its low solubility in water. Finally, there are several future directions for the research of this compound, including its potential applications in the development of novel anticancer, antiviral, and antibacterial drugs.
Synthesis Methods
The synthesis of 6-chloro-7H-benzo[e]perimidin-7-one involves the reaction of 2-aminobenzoic acid with 2-chloro-3-formylquinoline in the presence of a base. This reaction results in the formation of the intermediate compound, 2-(2-chloroquinolin-3-yl)-3-oxo-2,3-dihydro-1H-benzo[e]perimidin-7-yl acetate, which upon further hydrolysis, yields this compound. The synthesis of this compound has been optimized to provide high yields and purity.
Scientific Research Applications
6-chloro-7H-benzo[e]perimidin-7-one has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting cancer cell growth. Additionally, it has been shown to possess potent antiviral activity against herpes simplex virus type 1 and 2, and respiratory syncytial virus.
properties
IUPAC Name |
6-chlorobenzo[e]perimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClN2O/c16-10-5-6-11-13-12(10)15(19)9-4-2-1-3-8(9)14(13)18-7-17-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGYLMVSAOTCBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=NC4=C3C(=C(C=C4)Cl)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)




![7-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899492.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
